1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c29-22(25-11-14-5-6-18-19(9-14)31-13-30-18)26-16-4-2-1-3-15(16)10-20-27-21(28-32-20)17-12-23-7-8-24-17/h1-9,12H,10-11,13H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMFBXHIHJYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.43 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyrazin-2-yl and an oxadiazol moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds synthesized with similar frameworks have shown cytotoxic effects against various cancer cell lines:
These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest. The assessment of these mechanisms often includes evaluating the expression of proteins such as Bax and Bcl-2 and conducting annexin V-FITC assays to measure apoptosis rates.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural features have been investigated for their antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thiourea derivatives incorporating benzo[d][1,3]dioxole moieties reported significant anticancer activity against HepG2 and HCT116 cell lines. The synthesized compounds were evaluated using the SRB assay and showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest that the compound interacts favorably with EGFR tyrosine kinase, a common target in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
Heterocyclic Urea Derivatives
Key Observations:
- Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole ring offers distinct electronic properties compared to the 1,3,4-thiadiazole in . Sulfur in thiadiazole increases lipophilicity and metabolic stability, while oxadiazole enhances hydrogen-bonding capacity .
- Substituent Effects : The pyrazine substituent in the target compound may enhance π-π stacking interactions in biological targets compared to chlorobenzoyl () or methoxyphenyl () groups .
Physicochemical and Pharmacokinetic Properties
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
